5,7-Dimethyloct-7-EN-4-one

Catalog No.
S15087432
CAS No.
62834-81-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dimethyloct-7-EN-4-one

CAS Number

62834-81-5

Product Name

5,7-Dimethyloct-7-EN-4-one

IUPAC Name

5,7-dimethyloct-7-en-4-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-5-6-10(11)9(4)7-8(2)3/h9H,2,5-7H2,1,3-4H3

InChI Key

QWKIJBRLXITPHI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)CC(=C)C

5,7-Dimethyloct-7-EN-4-one, also known as 2,7-dimethyl-5-octen-4-one, is an organic compound characterized by its molecular formula C10H18OC_{10}H_{18}O. This compound features a double bond between the 7th and 8th carbon atoms and a ketone functional group at the 4th position. Its structure allows for a range of chemical reactivity, making it useful in various synthetic and industrial applications. The compound's unique configuration contributes to its distinct physical and chemical properties, such as its boiling point and solubility characteristics.

  • Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
  • Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Addition: The double bond allows for electrophilic addition reactions, where reagents such as hydrogen halides can add across the double bond, forming halogenated compounds.

These reactions are fundamental in organic synthesis, enabling the transformation of 5,7-dimethyloct-7-EN-4-one into more complex molecules.

5,7-Dimethyloct-7-EN-4-one can be synthesized through several methods:

  • Acid-Catalyzed Reactions: One common method involves the reaction of 2-methylpentene with methanol under acid-catalyzed conditions to produce 2,7-dimethyloctanol, which is then oxidized to yield the target compound.
  • Multi-Step Synthesis: In industrial settings, a multi-step process may be employed that includes using lithium diisopropylamide in tetrahydrofuran at low temperatures followed by treatment with trifluoroacetic acid.

These synthetic routes highlight the versatility of 5,7-dimethyloct-7-EN-4-one in organic chemistry.

5,7-Dimethyloct-7-EN-4-one has various applications across different fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Fragrance and Flavor Industry: The compound is utilized in producing fragrances and flavors due to its pleasant olfactory properties.
  • Biochemical Research: It is used in studies related to metabolic pathways and enzyme reactions, contributing to our understanding of biochemical processes.

Interaction studies involving 5,7-dimethyloct-7-EN-4-one focus on its reactivity with biological molecules. The ketone functional group allows for nucleophilic addition reactions with various nucleophiles, while the double bond can participate in electrophilic addition reactions. These interactions are crucial for understanding how this compound may influence biological systems and metabolic pathways .

Several compounds share structural similarities with 5,7-dimethyloct-7-EN-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,7-Dimethyloctan-4-oneLacks a double bondSaturated structure limits reactivity
2,7-Dimethyl-5-octen-4-oneDifferent position of the double bondAltered physical properties due to isomerism
3,7-Dimethyloctan-6-en-oneContains a different functional groupExhibits unique reactivity profiles
4,7-Dimethyloctan-6-en-threeSimilar molecular formula but different structurePotentially distinct applications in fragrance

The uniqueness of 5,7-dimethyloct-7-EN-4-one lies in its specific combination of a double bond and a ketone group that allows it to participate in various

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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